

LY2119620: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: LY2119620

Cat. No.: B15620670

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Introduction

LY2119620 is a synthetic organic molecule that has garnered significant interest in the field of pharmacology as a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).^{[1][2]} As a PAM, **LY2119620** enhances the affinity and/or efficacy of orthosteric ligands, such as the endogenous neurotransmitter acetylcholine (ACh), at its target receptors.^[3] This property makes it a valuable tool for studying the physiological roles of M2 and M4 receptors and a potential starting point for the development of novel therapeutics targeting these receptors, which are implicated in a variety of central nervous system disorders, including schizophrenia and Alzheimer's disease.^{[1][3]}

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **LY2119620**. It includes detailed experimental protocols for key assays used to characterize this compound and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

LY2119620, with the systematic IUPAC name 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide, is a complex heterocyclic molecule.^[2] Its structure is characterized by a thieno[2,3-b]pyridine core, which is

substituted with various functional groups that contribute to its specific binding and modulatory activity at the M2 and M4 mAChRs.

Table 1: Chemical Identifiers and Properties of **LY2119620**

Property	Value
IUPAC Name	3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide
SMILES	<chem>CN1CCN(CC1)C(=O)COC1=C(Cl)C(C)=C2C(N)=C(SC2=N1)C(=O)NC1CC1</chem>
Molecular Formula	C19H24ClN5O3S
Molecular Weight	437.94 g/mol
CAS Number	886047-22-9
Appearance	White to light yellow solid
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO (up to 87 mg/mL) and 1eq. HCl. Insoluble in water.

Table 2: Physicochemical Properties of **LY2119620**

Property	Value
Hydrogen Bond Acceptors	7
Hydrogen Bond Donors	2
Rotatable Bonds	7
Topological Polar Surface Area	129.03 Å ²
LogP (calculated)	2.8

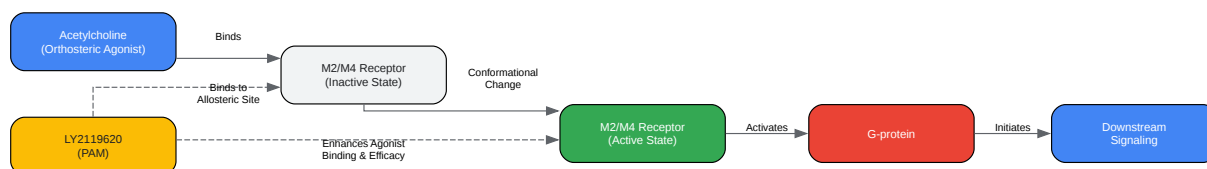
Pharmacological Properties and Mechanism of Action

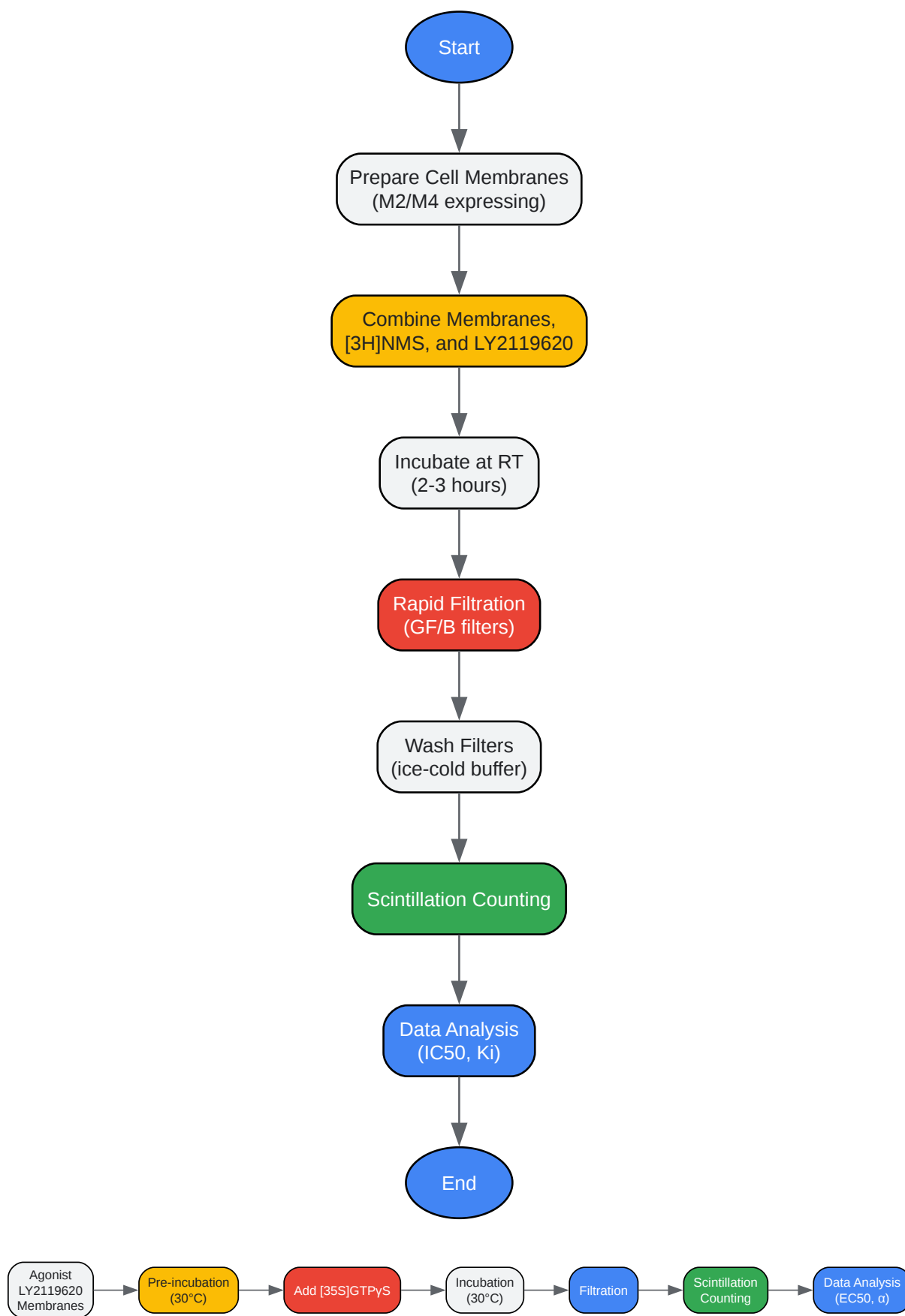
LY2119620 acts as a positive allosteric modulator at M2 and M4 muscarinic receptors.[1][2] It binds to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous ligands like acetylcholine bind.[4][5] This allosteric binding event induces a conformational change in the receptor that enhances the binding affinity and/or signaling efficacy of the orthosteric agonist.[3]

Allosteric Modulation of Agonist Binding and Function

LY2119620 has been shown to potentiate the activity of various orthosteric agonists, including acetylcholine, oxotremorine-M (Oxo-M), and iperoxo.[6][7] The degree of potentiation, or cooperativity, is dependent on the specific agonist-receptor pair. For instance, in GTPyS binding assays, the cooperativity factor (α) for **LY2119620** in the presence of acetylcholine is 19.5 for the M2 receptor and 79.4 for the M4 receptor.[2][7] This indicates a significant enhancement of agonist-induced G-protein activation.

Interestingly, **LY2119620** also exhibits some degree of allosteric agonism on its own, meaning it can activate the M2 and M4 receptors in the absence of an orthosteric agonist, albeit with modest efficacy compared to full agonists.[8][9][10]





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